molecular formula C11H5ClF3NO3 B1437103 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-37-7

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B1437103
CAS No.: 2002472-37-7
M. Wt: 291.61 g/mol
InChI Key: KUSNREHYEPXNLP-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 2002472-23-1) is a high-purity chemical building block designed for research applications in medicinal chemistry. This compound features a quinoline core, a scaffold renowned for its diverse biological activities, substituted with chlorine and trifluoromethoxy functional groups. These substituents are significant in drug discovery, as the incorporation of chlorine atoms is a common strategy to optimize the potency and pharmacokinetic properties of drug candidates . The carboxylic acid and chloro moieties on the quinoline ring make this ester a versatile intermediate for synthesizing more complex molecules via nucleophilic substitution or amide coupling reactions. As such, it is a valuable precursor for researchers developing novel quinoline-based compounds for pharmaceutical and agrochemical applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNREHYEPXNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Quinoline-3-carboxylic Acid Derivatives

A well-documented method involves the chlorination of quinoline-3-carboxylic acid derivatives bearing trifluoromethoxy substituents at the 8-position. The process typically uses a chlorinating agent such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) in the presence of an oxidizing agent like iodine or cupric chloride. This approach avoids unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines, which degrade under harsh acidic conditions.

Key reaction conditions and steps:

  • Starting material: Acid or functional derivatives (acid chloride, anhydride, or alkyl ester) of 8-(trifluoromethoxy)quinoline-3-carboxylic acid.
  • Chlorination agent: Phosphorus oxychloride preferred.
  • Oxidation agent: Iodine or ferric chloride.
  • Reaction temperature: Typically 90–95 °C.
  • Reaction time: Several hours (e.g., 12 hours reflux).
  • Work-up: Neutralization with sodium bisulfite or sodium hydroxide, extraction, and purification by crystallization or chromatography.

Example procedure excerpt:

  • Iodine is added to phosphorus oxychloride at 0–5 °C.
  • The mixture is heated to 93–95 °C.
  • The acid derivative is added gradually and held at reaction temperature.
  • After reaction completion, the mixture is cooled and quenched with aqueous sodium bisulfite.
  • The product is isolated by filtration and recrystallization.

This method yields 4-chloro-8-(trifluoromethoxy)quinoline derivatives in high purity (up to 98%) and good yields (~76–80%) with fewer steps compared to older multi-step syntheses.

Multi-Step Synthesis via Quinoline Ring Construction and Functional Group Introduction

Another approach involves constructing the quinoline ring system with the trifluoromethoxy group already installed or introduced via late-stage functionalization. The process may include:

  • Cyclization of β-(o-trifluoromethoxyanilino)-propanoic acid or related precursors.
  • Use of polyphosphoric acid or other cyclization agents to form 4-oxoquinoline intermediates.
  • Subsequent chlorination of the 4-position using chlorinating and oxidizing agents.
  • Hydrolysis or esterification steps to install or convert the carboxylic acid group.

This approach is more step-intensive and may involve intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines, which are less stable and require careful handling.

Modern Synthetic Strategies and Functionalization Techniques

Recent advances have introduced more efficient synthetic routes, including:

  • Suzuki Coupling Reactions: Utilization of palladium-catalyzed cross-coupling to introduce trifluoromethoxy substituents or other functional groups on quinoline precursors, allowing for structural diversity and improved yields.
  • Late-Stage Functionalization: Functional groups like trifluoromethoxy are introduced after quinoline ring formation, reducing side reactions and improving selectivity.
  • Microwave-Assisted Synthesis: Application of microwave irradiation to accelerate reaction rates and improve yields in chlorination and cyclization steps.

These methods offer shorter reaction times, higher selectivity, and potentially better overall yields, though detailed protocols specific to 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid remain under development.

Hydrolysis and Esterification for Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position can be introduced or modified via:

  • Hydrolysis of esters or amides under acidic or basic conditions.
  • Partial hydrolysis and decarboxylation steps using catalytic amounts of sulfuric acid or p-toluenesulfonic acid.
  • Conversion of esters to acids by treatment with sodium hydroxide followed by acidification.

These steps are generally the final stages in the synthesis to obtain the pure acid form from protected or esterified intermediates.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Key Notes Yield / Purity
1 β-(o-trifluoromethoxyanilino)-propanoic acid Phosphorus oxychloride + Iodine, 93–95 °C Direct chlorination avoiding unstable intermediates ~80% yield (high purity)
2 3-carbethoxy-8-trifluoromethyl-4-quinolone (ester) Phosphorus oxychloride, reflux 12 h Followed by base hydrolysis 76% yield
3 Quinoline precursors with halogen substituents Suzuki coupling, Pd catalyst Late-stage trifluoromethoxy introduction Variable, improved efficiency
4 Ester or amide intermediates Acidic/basic hydrolysis Conversion to carboxylic acid High yield, standard methods

Research Findings and Practical Considerations

  • The direct chlorination method using phosphorus oxychloride and iodine is preferred for its simplicity, reproducibility, and high yield.
  • Avoidance of unstable tetrahydroquinoline intermediates improves product stability and purity.
  • Chlorination agents and oxidizers must be carefully controlled to prevent over-chlorination or side reactions.
  • Late-stage functionalization and microwave-assisted methods are promising for future scale-up and diversification.
  • Purification typically involves crystallization from methanol or chromatographic techniques to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride, thionyl chloride.

    Trifluoromethoxy Reagents: Trifluoromethoxy iodide, trifluoromethoxy benzene.

    Carboxylating Agents: Carbon dioxide, carbon monoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or trifluoromethoxy groups.

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Reduced quinoline derivatives with modified electronic properties.

Scientific Research Applications

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are a prominent class of antimicrobial agents. Below is a systematic comparison of 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Features Reference(s)
This compound Cl (4), -OCF₃ (8), -COOH (3) C₁₁H₆ClF₃NO₃ Intermediate for antibacterial agents; enhanced lipophilicity due to -OCF₃
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 405923-50-4) Cl (7), CH₃ (8), -COOH (3), 4-oxo C₁₁H₈ClNO₃ Antibacterial activity against Gram-positive bacteria; 4-oxo group enhances target binding
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 682352-75-6) Cl (5), OCH₃ (8), CH₃ (1), -COOH (3) C₁₂H₁₀ClNO₄ Broad-spectrum antimicrobial activity; methoxy group improves solubility
1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin) Cyclopropyl (1), F (6), -COOH (3) C₁₇H₁₈FN₃O₃ FDA-approved fluoroquinolone; 4-oxo and cyclopropyl groups critical for DNA gyrase inhibition
4-Chloro-8-(trifluoromethyl)quinoline (CAS 5131-60-2) Cl (4), -CF₃ (8) C₁₀H₅ClF₃N Less polar than -OCF₃ analog; used in agrochemical synthesis

Key Insights

Substituent Effects on Bioactivity: The 4-oxo group (e.g., in ciprofloxacin) is critical for binding to bacterial DNA gyrase . Its absence in this compound may reduce direct antibacterial activity but improve metabolic stability for prodrug applications. Trifluoromethoxy (-OCF₃) vs.

Synthetic Utility: The ethyl ester of this compound (CAS 1040013-63-5) is a versatile intermediate for introducing amine or heterocyclic groups at the C-3 position, enabling the development of novel quinolone derivatives .

Pharmacokinetic Considerations :

  • Compounds with 8-methoxy (e.g., moxifloxacin) or 8-ethoxy substituents exhibit improved solubility and bioavailability compared to halogenated analogs . The trifluoromethoxy group in the target compound may balance lipophilicity and solubility for CNS-targeted drugs.

Biological Activity

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClF3NO3C_{13}H_9ClF_3NO_3. Its structure includes a quinoline backbone with a chloro group and a trifluoromethoxy substituent, which enhances its lipophilicity and biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a series of analogs derived from quinoline structures were evaluated for their antibacterial efficacy against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the quinoline structure can enhance antibacterial potency.

CompoundInhibition Zone (mm)Concentration (μg/mL)
Compound A20.7 ± 1.50.1
Compound B16.0 ± 1.70.1
Compound C13.7 ± 0.580.1

These findings suggest that this compound and its analogs may serve as promising candidates for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has also been tested for its antioxidant properties using the DPPH radical scavenging assay. The results showed that several derivatives demonstrated substantial radical scavenging abilities, indicating potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can modulate the metabolism of other drugs, potentially enhancing their efficacy or reducing toxicity.
  • Cell Signaling Modulation : It influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation. By modulating these pathways, the compound may affect cellular responses to stress and inflammation.

Case Studies

Study on Antibacterial Efficacy : A study published in 2021 examined the antibacterial effects of various quinoline derivatives, including this compound, against E. coli and Staphylococcus aureus. The study utilized disc diffusion methods to assess antibacterial activity, revealing that certain compounds had comparable efficacy to established antibiotics like ciprofloxacin .

Antioxidant Evaluation : Another investigation focused on the antioxidant properties of this compound using in vitro assays. The results indicated that it effectively scavenged free radicals, with an IC50 value lower than that of ascorbic acid at similar concentrations .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid?

The compound can be synthesized via multi-step protocols involving halogenation, trifluoromethoxy substitution, and carboxylation. A common approach involves:

  • Step 1 : Starting with a quinoline core (e.g., 8-hydroxyquinoline) and introducing trifluoromethoxy groups via nucleophilic substitution under acidic conditions .
  • Step 2 : Chlorination at the 4-position using reagents like POCl₃ or SOCl₂, followed by carboxylation at the 3-position via hydrolysis of ester intermediates (e.g., ethyl esters) .
  • Step 3 : Purification via recrystallization or column chromatography.

Q. Key Considerations :

  • Reaction temperature and solvent selection (e.g., DMF for nucleophilic substitutions) critically influence yield .
  • Ethyl ester intermediates (e.g., ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate) are often hydrolyzed using NaOH/EtOH to yield the carboxylic acid .

Q. How should researchers handle safety and stability concerns during synthesis?

While specific data for this compound is limited, protocols for structurally similar quinoline derivatives suggest:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Stability : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group .
  • Waste Disposal : Neutralize acidic byproducts before disposal and avoid environmental release .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C4, trifluoromethoxy at C8) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₆ClF₃NO₃: theoretical 308.00) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Rational Design : Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target binding .
  • Example : Substituting C8 with CF₃ in related quinolines improved antibacterial activity by 10-fold .
  • Methodology : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution for diversification .

Q. How to resolve contradictions in reported reaction yields for ester hydrolysis?

Discrepancies in hydrolysis efficiency (e.g., 60–95% yields) may arise from:

  • pH Control : Overly basic conditions (pH >12) can degrade the quinoline core. Optimal pH: 10–11 .
  • Temperature : Prolonged heating (>80°C) promotes side reactions. Microwave-assisted hydrolysis (50°C, 30 min) improves reproducibility .

Q. Troubleshooting Workflow :

Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:7).

Isolate intermediates (e.g., ethyl ester) before hydrolysis to minimize impurities .

Q. What mechanistic insights exist for its antimicrobial activity?

The compound likely inhibits bacterial DNA gyrase or topoisomerase IV, similar to fluoroquinolones:

  • Target Binding : The carboxylic acid at C3 chelates Mg²⁺ in the enzyme-DNA complex, while the C8 substituent enhances membrane permeability .
  • Resistance Mitigation : The trifluoromethoxy group reduces efflux pump recognition compared to methoxy analogues .

Q. Validation :

  • Enzyme Assays : Measure IC₅₀ against purified E. coli gyrase (typical range: 0.1–5 µM) .
  • Mutant Strains : Test against gyrA mutants (e.g., Ser83Leu) to assess resistance profiles .

Q. How to optimize HPLC conditions for purity analysis?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in H₂O (A) and MeCN (B).
  • Detection : UV at 254 nm (quinoline absorbance) .
  • Retention Time : ~12.5 min under 60% B .

Q. Critical Parameters :

  • Adjust TFA concentration to sharpen peaks for the carboxylic acid moiety.
  • Use a column temperature of 35°C to improve resolution .

Methodological Notes

  • Synthesis Optimization : Prioritize one-pot reactions (e.g., simultaneous ester hydrolysis and purification) to reduce steps .
  • Data Interpretation : Cross-reference NMR shifts with computational models (e.g., DFT) for ambiguous signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

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